(Z)-1-(2-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone
Description
The compound (Z)-1-(2-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone belongs to the class of thiazole-based hydrazones, characterized by a central thiazole ring substituted with a hydrazinylidene moiety and a benzylidene group. The Z-configuration refers to the stereochemistry of the imine double bond in the benzylidene-hydrazine bridge. Key structural features include:
- A 4-methylthiazole core with an ethanone group at position 3.
- A hydrazinyl group at position 2, forming a Schiff base with the 3-bromo-4-hydroxy-5-methoxybenzaldehyde derivative.
This compound is synthesized via condensation of 1-(2-hydrazinyl-4-methylthiazol-5-yl)ethanone with 3-bromo-4-hydroxy-5-methoxybenzaldehyde under reflux in absolute ethanol, analogous to methods described for similar hydrazinyl-thiazole derivatives .
Properties
IUPAC Name |
1-[2-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-7-13(8(2)19)22-14(17-7)18-16-6-9-4-10(15)12(20)11(5-9)21-3/h4-6,20H,1-3H3,(H,17,18)/b16-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOMTKHYLFKNFI-SOFYXZRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC(=C(C(=C2)Br)O)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C\C2=CC(=C(C(=C2)Br)O)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with a hydrazine derivative, followed by cyclization with a thiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(2-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialized materials.
Mechanism of Action
The mechanism of action of (Z)-1-(2-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds:
Key Observations:
Bromine’s electron-withdrawing nature may increase stability against enzymatic degradation, while hydroxy and methoxy groups facilitate hydrogen bonding .
Stereochemical Influence :
- The Z-configuration in the target compound and rhodanine derivatives (e.g., ) creates a distinct spatial arrangement compared to E-isomers (e.g., ). This geometry affects molecular interactions; for example, E-isomers in showed potent enzyme inhibition, suggesting stereochemistry is critical for activity.
Synthetic Methodologies: Most analogs are synthesized via Schiff base condensation between hydrazinyl-thiazoles and substituted aldehydes in ethanol or methanol, often with acid catalysis (e.g., acetic acid in ). The target compound likely follows this route . Solvent choice (e.g., methanol vs. ethanol) and reaction time (5–7 hours in vs.
Biological Activity Trends: Compounds with electron-donating groups (e.g., 4-OH, 4-OMe) often exhibit antimicrobial or antitumor activity , while those with electron-withdrawing groups (e.g., NO₂ in ) may enhance cytotoxicity. The target compound’s bromine substituent could synergize with hydroxy/methoxy groups for dual activity, though this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
